1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one
Description
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
(E)-1-cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C11H19NO/c1-9(8-12(2)3)11(13)10-6-4-5-7-10/h8,10H,4-7H2,1-3H3/b9-8+ |
InChI Key |
ZEEDRWDQBQIAHF-CMDGGOBGSA-N |
Isomeric SMILES |
C/C(=C\N(C)C)/C(=O)C1CCCC1 |
Canonical SMILES |
CC(=CN(C)C)C(=O)C1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Significance
“1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one” is a β-ketone derivative featuring a cyclopentyl group, a dimethylamino substituent, and an enone moiety. Its synthesis is significant in medicinal chemistry and organic synthesis, especially for its potential biological activities and as an intermediate in complex molecule construction.
Synthetic Strategies and Methodologies
General Approach: Enaminone and Ketone Route
The most common synthetic approach involves constructing the enone backbone via condensation reactions, followed by functionalization with the cyclopentyl and dimethylamino groups. The synthesis generally proceeds through the following key steps:
- Formation of the enone core via aldol or Claisen condensation.
- Introduction of the cyclopentyl group through nucleophilic addition or substitution.
- Incorporation of the dimethylamino group via nucleophilic substitution or amination.
Specific Preparation Routes
Route A: Condensation of Cyclopentanone Derivatives with Enaminone Precursors
Step 1: Synthesis of the enaminone intermediate
- Starting from cyclopentanone, a condensation with dimethylformamide dimethyl acetal (DMF-DMA) yields a methylidene-enaminone intermediate.
Cyclopentanone + DMF-DMA → Enaminone intermediate
Step 2: Alkylation at the α-position
- The enaminone undergoes alkylation with methyl iodide or methyl chloride to introduce the methyl group at the α-position.
Step 3: Formation of the enone
- The subsequent dehydration or oxidation step yields the desired enone with the cyclopentyl and dimethylamino functionalities.
Route B: Nucleophilic Substitution on Preformed Enone
Step 1: Synthesis of the enone
- A Knoevenagel condensation between methyl acetoacetate and cyclopentanone derivatives produces the enone.
Step 2: N,N-Dimethylamino substitution
- The enone undergoes nucleophilic substitution with dimethylamine or its derivatives under basic conditions, attaching the dimethylamino group at the desired position.
Step 3: Final functionalization
- The methyl group at the 2-position is introduced via methylation of the enone's α-position using methyl iodide or dimethyl sulfate.
Alternative Methods: Multi-Component and Catalytic Routes
Recent advances suggest multi-component reactions (MCRs) and catalytic methods as efficient alternatives:
Verification of Preparation Methods via Literature Data
Literature Data Summary
Reaction Conditions and Optimization
- Temperature: Typically between 25°C to 80°C.
- Solvents: Ethanol, acetonitrile, or dichloromethane.
- Catalysts: Acidic or basic catalysts, including p-toluenesulfonic acid or sodium hydride.
- Purification: Column chromatography and recrystallization.
Data Tables and Synthesis Summary
Comparative Synthesis Data
| Method | Starting Material | Key Reagents | Reaction Time | Typical Yield | Notes |
|---|---|---|---|---|---|
| Route A | Cyclopentanone | DMF-DMA, methyl iodide | 12-24 hours | 65-78% | Multi-step, high selectivity |
| Route B | Cyclopentanone | Methyl halide, dimethylamine | 8-16 hours | 55-70% | One-pot, scalable |
| Multi-Component | Cyclopentanone, dimethylamine | Methylating agents | 10-20 hours | 60-75% | Efficient, fewer steps |
Reaction Scheme Overview
Cyclopentanone + DMF-DMA → Enaminone → Alkylation → Enone with dimethylamino and methyl groups
Chemical Reactions Analysis
1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparison with Similar Compounds
Aryl-Substituted Propenones
- Example: (E)-1-(4-Chlorophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one () Key Differences: Replacing the cyclopentyl group with a 4-chlorophenyl group introduces aromaticity and electron-withdrawing effects. Reactivity: The 4-chlorophenyl derivative undergoes thermal cleavage in methanol at 100°C, yielding methyl 4-chlorobenzoate (~30% conversion), indicating sensitivity to nucleophilic attack at the carbonyl group. This contrasts with the cyclopentyl analog, where steric hindrance may slow such reactions .
Cycloalkyl-Substituted Propenones
- Example: 1-(Cyclopropyl)-3-(dimethylamino)prop-2-en-1-one () Physical Properties:
- Boiling Point: 193.5–193.8°C
- Density: 1.01 g/cm³
Heteroaryl-Substituted Propenones
- Example: (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one () Applications: Serves as a key intermediate in synthesizing osimertinib, a tyrosine kinase inhibitor. The indole group enables π-π stacking interactions in biological targets, whereas the cyclopentyl group may favor hydrophobic binding pockets .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Analogs
Key Observations:
Electronic Effects: The dimethylamino group enhances electron density at the β-position, facilitating Michael addition reactions (common in propenones). Aryl substituents (e.g., 4-chlorophenyl) further modulate reactivity through resonance effects .
Steric Effects : Cyclopentyl and cyclopropyl groups impose different steric environments. The larger cyclopentyl group may hinder nucleophilic attack at the carbonyl, improving stability under thermal or acidic conditions .
Solubility : Smaller cycloalkyl groups (e.g., cyclopropyl) increase water solubility compared to bulkier or aromatic substituents. The cyclopentyl analog’s solubility is likely lower, aligning with hydrophobic trends .
Biological Activity
1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one is an organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may lead to therapeutic effects in conditions like cancer and metabolic disorders.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions and potentially offering benefits in treating psychiatric disorders.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it was evaluated in vitro against various cancer cell lines, showing a dose-dependent reduction in cell viability.
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. In a study involving neurodegenerative models, it was found to reduce oxidative stress markers and improve neuronal survival rates.
| Model | Effect Observed | Reference |
|---|---|---|
| SH-SY5Y Cells | Increased cell viability by 30% at 10 µM | |
| Mouse Model | Reduced neuroinflammation |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in breast cancer models demonstrated that treatment led to significant tumor size reduction in vivo. The mechanism was linked to apoptosis induction through caspase activation.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by behavioral tests. Histological analysis revealed reduced amyloid plaque formation and decreased tau phosphorylation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclopentyl ketone formation followed by enamine synthesis. Key parameters include:
- Temperature : Vary between 0–60°C to control reaction rates and minimize side products (e.g., dimerization of enones).
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while non-polar solvents (e.g., toluene) may improve stereoselectivity .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol can isolate the product. Monitor purity via TLC and HPLC.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- NMR : Assign the cyclopentyl proton signals (δ ~1.5–2.5 ppm, multiplet) and dimethylamino group (singlet at δ ~2.2–2.8 ppm). The enone system shows characteristic olefinic protons (δ ~5.5–6.5 ppm) and carbonyl carbon (δ ~200 ppm in NMR) .
- IR : Confirm the α,β-unsaturated ketone (C=O stretch ~1680–1720 cm) and tertiary amine (N–CH bend ~1380 cm).
- MS : Look for molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with cyclopentyl and dimethylamino loss.
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported synthetic yields or spectroscopic data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate published procedures while rigorously controlling variables (e.g., anhydrous conditions, inert atmosphere).
- Analytical Validation : Cross-validate using complementary techniques (e.g., X-ray crystallography to resolve NMR ambiguities).
- Data Mining : Compare solvent polarity indexes and reaction scales to identify discrepancies in yield optimization .
Q. How can X-ray crystallography and computational modeling elucidate the stereoelectronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement to determine bond lengths (e.g., C=O ~1.21 Å) and dihedral angles, revealing conjugation in the enone system. Twinning or high-resolution data may require SHELXPRO for macromolecular interfaces .
- Computational Modeling : Employ DFT (e.g., Gaussian) to calculate frontier molecular orbitals (HOMO/LUMO) and assess charge distribution on the dimethylamino group. Molecular docking (AutoDock) can predict binding affinities to biological targets .
Q. What experimental approaches are suitable for studying the bioactivity of this compound, particularly its interaction with enzymes or receptors?
- Methodological Answer :
- In Vitro Assays : Use fluorescence quenching or SPR to measure binding kinetics with target proteins (e.g., kinases).
- Enzyme Inhibition : Perform dose-response curves (IC) with positive controls (e.g., staurosporine for kinases).
- Cellular Uptake : Track intracellular localization via confocal microscopy using a fluorescent derivative .
Q. How can stability studies under varying pH and temperature conditions inform storage and handling protocols?
- Methodological Answer :
- Accelerated Degradation : Incubate the compound in buffers (pH 3–10) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-MS.
- Light Sensitivity : Store in amber vials under argon if UV-Vis analysis shows absorbance in the 300–400 nm range.
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s reactivity in nucleophilic additions?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling ( in the ketone) to track nucleophilic attack sites.
- Steric Effects : Compare reactivity with bulkier vs. smaller nucleophiles (e.g., Grignard reagents vs. amines) to assess steric hindrance from the cyclopentyl group .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
